2-[4-(3-Methylcyclohexyl)piperazin-1-yl]pyrimidine
Description
2-[4-(3-Methylcyclohexyl)piperazin-1-yl]pyrimidine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound consists of a pyrimidine ring attached to a piperazine ring, which is further substituted with a 3-methylcyclohexyl group. This unique structure imparts specific chemical and biological properties to the compound.
Properties
IUPAC Name |
2-[4-(3-methylcyclohexyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-13-4-2-5-14(12-13)18-8-10-19(11-9-18)15-16-6-3-7-17-15/h3,6-7,13-14H,2,4-5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKZLAQFMCTJPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(3-Methylcyclohexyl)piperazin-1-yl]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction typically takes place in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired compound .
Chemical Reactions Analysis
2-[4-(3-Methylcyclohexyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[4-(3-Methylcyclohexyl)piperazin-1-yl]pyrimidine has several scientific research applications. In medicinal chemistry, it is explored for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease . Additionally, its piperazine moiety makes it a valuable scaffold for designing drugs with various biological activities, including antibacterial, antifungal, and antiviral properties . In the field of organic synthesis, it serves as a building block for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(3-Methylcyclohexyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other receptors and enzymes, contributing to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-phenylpiperazin-1-yl)pyrimidine
- 1-(2-pyrimidyl)piperazine
- 2-(4-bromophenyl)piperazin-1-yl)pyrimidine
- 2-(4-chlorophenyl)piperazin-1-yl)pyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
